

Application Notes and Protocols for Studying Lymphoma Cell Lines with WM-8014

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Compound of Interest

Compound Name: WM-8014

Cat. No.: B611813

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **WM-8014**, a potent and selective inhibitor of lysine acetyltransferases KAT6A and KAT6B, for studying lymphoma cell lines.

Introduction

WM-8014 is a small molecule inhibitor targeting the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (also known as MORF).^{[1][2][3][4][5]} These enzymes play a crucial role in chromatin modification and gene expression, and their dysregulation is implicated in various cancers, including lymphoma.^{[1][3][4]} **WM-8014** acts as a reversible competitor of acetyl coenzyme A, leading to the inhibition of histone acetylation.^{[1][3][4]} This inhibition induces cell cycle arrest, cellular senescence, and a subsequent reduction in tumor growth, making **WM-8014** a valuable tool for preclinical lymphoma research.^{[1][3][6]} A structurally related compound, WM-1119, which has greater bioavailability, has been shown to halt the progression of lymphoma in murine models.^{[1][3][4]}

Mechanism of Action

WM-8014 selectively inhibits KAT6A and KAT6B, leading to a decrease in the acetylation of histone H3.^[4] This epigenetic modification results in changes in gene expression, including the upregulation of cell cycle inhibitors like CDKN2A (p16INK4A/p19ARF) and the downregulation of genes involved in cell proliferation, such as CDC6.^{[4][7][8]} The ultimate cellular outcomes of **WM-8014** treatment are cell cycle exit and the induction of cellular senescence, a state of irreversible growth arrest, without causing DNA damage.^{[1][3][5]}

Data Presentation

Table 1: In Vitro Inhibitory Activity of WM-8014

| Target | IC50 (nM) | Binding Affinity (KD, nM) |
|----------------------|----------------------------|---------------------------|
| KAT6A | 8[2][5][6] | 5[5][9] |
| KAT6B | 28[2][5] | - |
| KAT5 (Tip60) | 224[5][9] | - |
| KAT7 (HBO1) | 342[5][9] | 52[9] |
| KAT2A/2B (GCN5/PCAF) | No significant activity[2] | - |
| KAT3A/B (CBP/p300) | No significant activity[2] | - |
| KAT8 (MOF) | No significant activity[2] | - |

Table 2: Cellular Activity of WM-8014

| Cell Type | Assay | Endpoint | IC50 (μM) |
|------------------------------------|---------------|-------------------|---|
| Mouse Embryonic Fibroblasts (MEFs) | Proliferation | Growth Arrest | 2.4[6] |
| Eμ-Myc Lymphoma Cells (EMRK1184) | Proliferation | Growth Inhibition | Not specified for WM-8014, but demonstrated with WM-1119[9] |

Experimental Protocols

Cell Culture of Lymphoma Cell Lines

Materials:

- Lymphoma cell line of interest (e.g., Eμ-Myc lymphoma cells)
- Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin)

- Cell culture flasks/plates
- Incubator (37°C, 5% CO₂)
- Trypsin-EDTA (for adherent cell lines, if applicable)

Protocol:

- Thaw cryopreserved lymphoma cells rapidly in a 37°C water bath.
- Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
- Centrifuge at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Seed the cells into a culture flask at the recommended density.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Passage the cells every 2-3 days or as required to maintain logarithmic growth.

Preparation of WM-8014 Stock Solution

Materials:

- **WM-8014** powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Protocol:

- **WM-8014** is soluble in DMSO up to 20 mM.[\[2\]](#)
- To prepare a 10 mM stock solution, dissolve 3.84 mg of **WM-8014** (MW: 384.42 g/mol) in 1 mL of DMSO.

- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[6]

Cell Proliferation (Growth Inhibition) Assay

Materials:

- Lymphoma cells
- Complete growth medium
- 96-well plates
- **WM-8014** stock solution
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
- Plate reader

Protocol:

- Seed lymphoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate overnight to allow cells to attach and resume growth.
- Prepare serial dilutions of **WM-8014** in complete growth medium. A typical concentration range to test would be from 0.1 µM to 40 µM.[6] Include a DMSO vehicle control.
- Add 100 µL of the diluted **WM-8014** or vehicle control to the respective wells.
- Incubate the plate for 72-96 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

- Lymphoma cells
- 6-well plates
- **WM-8014** stock solution
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Seed lymphoma cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **WM-8014** (e.g., 1 μ M, 5 μ M, 10 μ M) or a DMSO vehicle control for 48-72 hours.
- Harvest the cells by trypsinization (if adherent) or by gentle scraping and centrifugation.
- Wash the cells once with ice-cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and wash once with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer. An increase in the G0/G1 population and a decrease in the S and G2/M populations are expected.[\[2\]](#)[\[9\]](#)

Senescence-Associated β -Galactosidase (SA- β -gal) Staining

Materials:

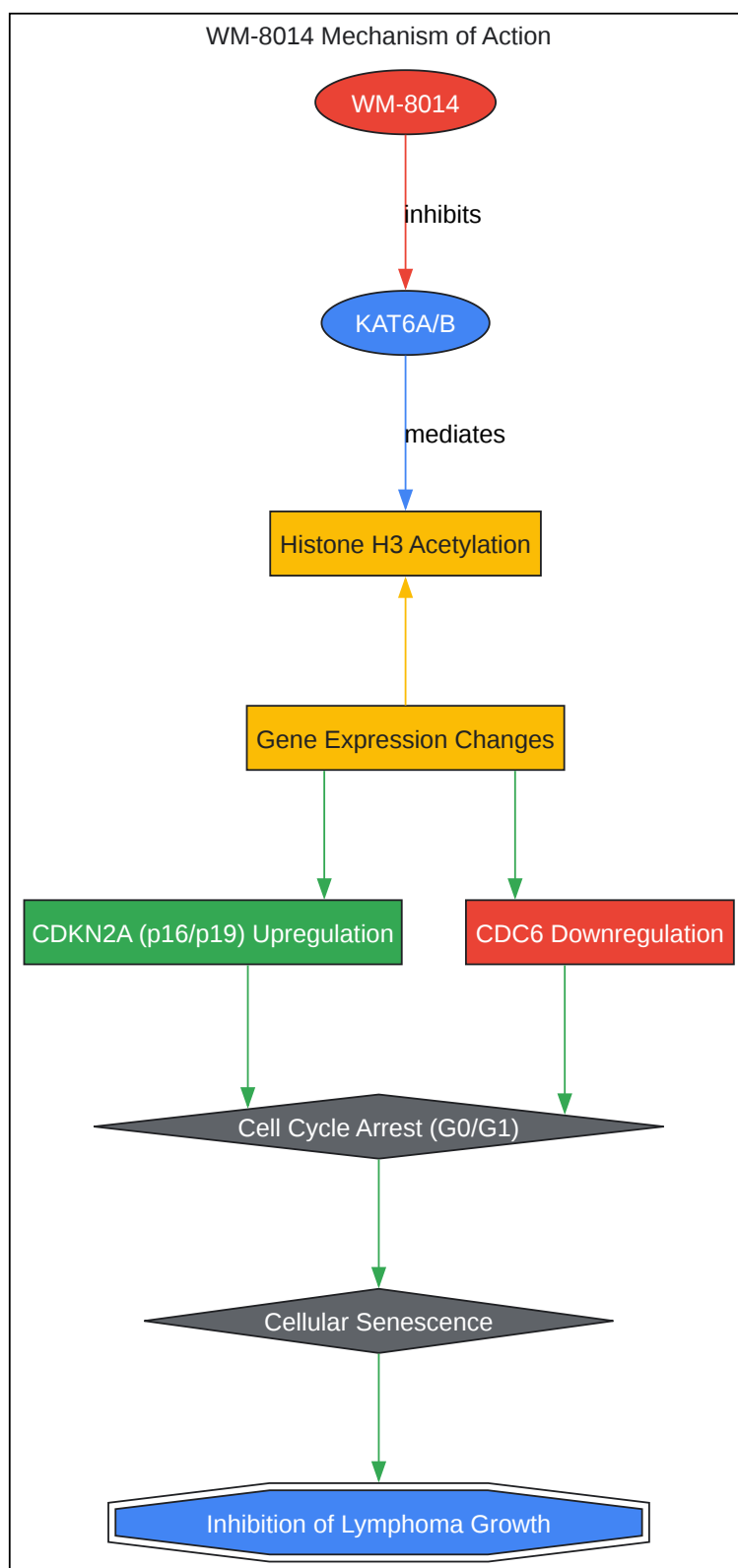
- Lymphoma cells cultured on coverslips in 6-well plates
- **WM-8014** stock solution
- PBS
- Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
- Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂ in a citrate-buffered saline, pH 6.0)
- Microscope

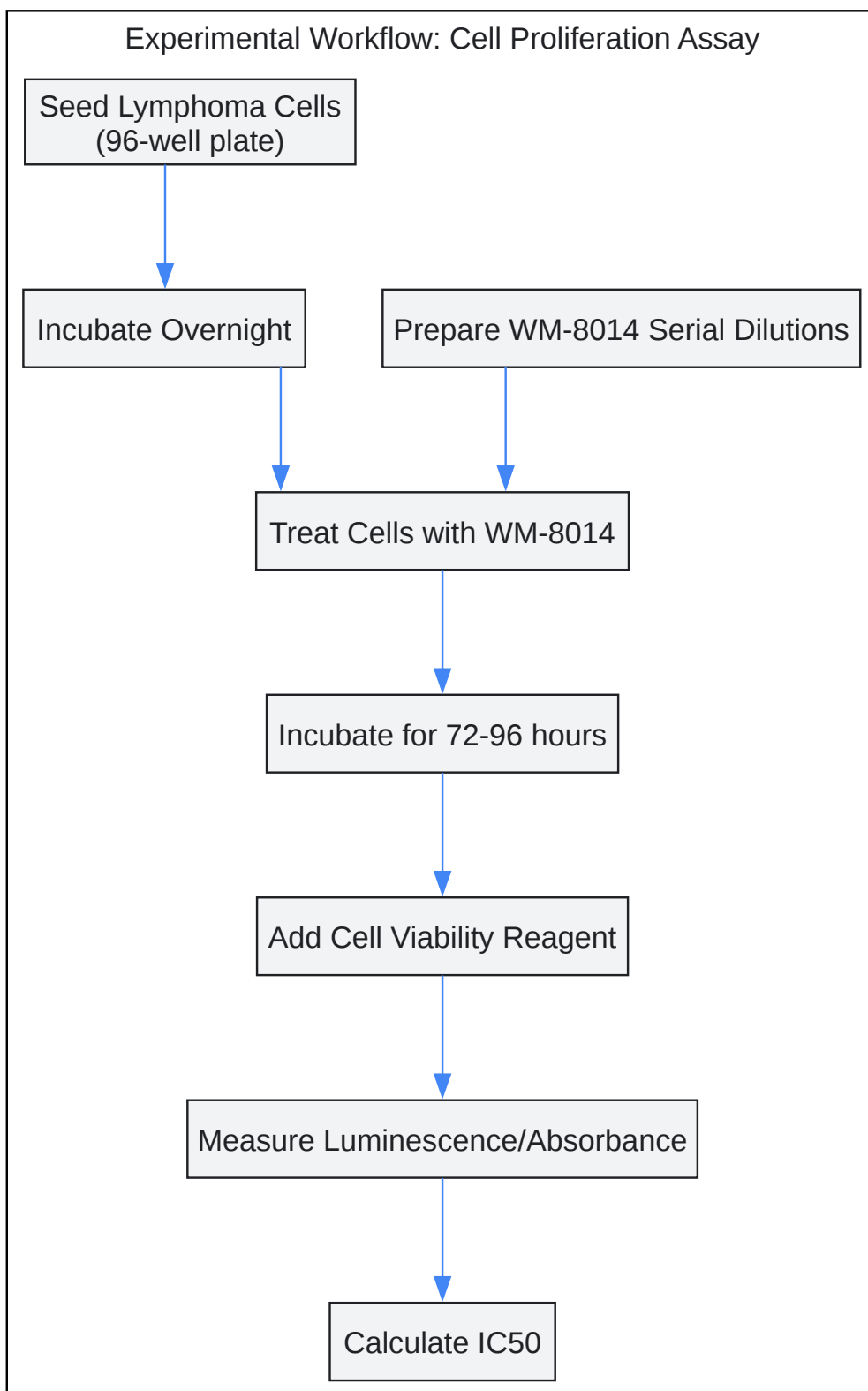
Protocol:

- Treat lymphoma cells with **WM-8014** (e.g., 10 μ M) or a DMSO vehicle control for 5-10 days.
- Wash the cells twice with PBS.
- Fix the cells with the fixation solution for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.

- Add the SA- β -gal staining solution to the cells.
- Incubate the cells at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in the treated cells.
- Observe and count the percentage of blue-stained (senescent) cells under a microscope.

Visualizations





Experimental Workflow: Cell Cycle Analysis

Seed Lymphoma Cells
(6-well plate)



Treat with WM-8014



Harvest and Wash Cells



Fix in 70% Ethanol



Stain with Propidium Iodide



Analyze by Flow Cytometry

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